molecular formula C12H21NO B13007042 N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide

N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide

Cat. No.: B13007042
M. Wt: 195.30 g/mol
InChI Key: VXUGWJPKDCZIIN-UHFFFAOYSA-N
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Description

N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide is a compound characterized by its unique bicyclic structure. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. Its structure features a tert-butyl group attached to a bicyclo[1.1.1]pentane ring, which is further connected to an acetamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide typically involves the following steps:

    Formation of the bicyclo[1.1.1]pentane core: This can be achieved through a involving a suitable diene and dienophile.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloride in the presence of a strong base such as sodium hydride.

    Attachment of the acetamide group: This can be accomplished through an acylation reaction using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the acetamide group, using reagents like sodium hydroxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydroxide or potassium tert-butoxide in an aprotic solvent.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Amines.

    Substitution: Various substituted amides depending on the nucleophile used.

Scientific Research Applications

N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules due to its unique structure.

    Biology: This compound can be used in the study of enzyme interactions and protein-ligand binding due to its ability to form stable complexes.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide involves its interaction with specific molecular targets. The tert-butyl group and the bicyclo[1.1.1]pentane core provide steric hindrance, which can influence the binding affinity and selectivity of the compound. The acetamide group can form hydrogen bonds with target molecules, enhancing its binding stability.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-({3-tert-butylbicyclo[1.1.1]pentan-1-yl}methyl)acetamide is unique due to its combination of a tert-butyl group, a bicyclo[1.1.1]pentane core, and an acetamide group. This combination provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H21NO

Molecular Weight

195.30 g/mol

IUPAC Name

N-[(3-tert-butyl-1-bicyclo[1.1.1]pentanyl)methyl]acetamide

InChI

InChI=1S/C12H21NO/c1-9(14)13-8-11-5-12(6-11,7-11)10(2,3)4/h5-8H2,1-4H3,(H,13,14)

InChI Key

VXUGWJPKDCZIIN-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC12CC(C1)(C2)C(C)(C)C

Origin of Product

United States

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